(6-Isopropoxypyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
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Description
(6-Isopropoxypyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.48. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Evaluation
Studies on novel derivatives structurally related to the queried compound have shown significant pharmacological potential. For example, a series of derivatives identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists displayed analgesic effects in animal models, highlighting their potential in pain treatment (Tsuno et al., 2017). This underscores the relevance of such compounds in designing new therapeutic agents targeting specific receptor pathways involved in pain mechanisms.
Structure-Activity Relationship (SAR)
Further research into the structure-activity relationships of quinoline derivatives as alpha(2C)-adrenoceptor antagonists revealed the importance of substitutions on the heterocyclic core for achieving high potency and selectivity (Höglund et al., 2006). These findings are crucial for the development of targeted therapies in neurological and psychiatric disorders, indicating the broad applicability of heterocyclic compounds in medicinal chemistry.
Antimicrobial Activity
Compounds with pyridine derivatives have shown variable and modest activity against bacteria and fungi, highlighting the potential of these molecules in addressing antibiotic resistance (Patel et al., 2011). The exploration of new antimicrobial agents is critical in the current era of increasing resistance to conventional antibiotics, and such studies provide a foundation for the development of novel antimicrobial therapies.
Molecular Interaction Studies
Investigation into the molecular interactions of antagonist compounds with cannabinoid receptors (Shim et al., 2002) offers insights into drug-receptor dynamics, paving the way for the design of compounds with improved therapeutic profiles for conditions such as chronic pain, anxiety, and other CNS disorders.
Properties
IUPAC Name |
(6-propan-2-yloxypyridin-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-15(2)28-20-8-7-17(14-22-20)21(27)26-11-9-25(10-12-26)19-13-16-5-3-4-6-18(16)23-24-19/h7-8,13-15H,3-6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPGYTIVSWUDPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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